Bromocriptine - 25614-03-3

Bromocriptine

Catalog Number: EVT-261543
CAS Number: 25614-03-3
Molecular Formula: C32H40BrN5O5
Molecular Weight: 654.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromocriptine is an ergot derivative classified as a dopamine receptor agonist. [] Within endocrinological research, bromocriptine is primarily recognized for its potent activity at dopamine D2 receptors. [] It is frequently employed to investigate the role of dopamine in regulating various hormones, particularly prolactin. [, , ]

Cabergoline

Compound Description: Cabergoline is a long-acting dopamine agonist with a high affinity for dopamine D2 receptors. It is primarily used in the treatment of hyperprolactinemia and Parkinson's disease. Cabergoline exhibits a longer half-life and a more favorable tolerability profile compared to bromocriptine. [, ]

Levodopa

Compound Description: Levodopa is a precursor to dopamine and is considered the gold standard treatment for Parkinson’s disease. It is often administered with Carbidopa (a decarboxylase inhibitor), which prevents levodopa’s peripheral conversion to dopamine, allowing for more to reach the brain. [, , ]

Relevance: While levodopa is not structurally related to bromocriptine, it is directly relevant to the research discussed in the provided papers due to its use in treating Parkinson's disease. Some studies suggest that bromocriptine, when used as an adjunct therapy with levodopa, might enhance dopaminergic function and potentially mitigate the motor complications associated with long-term levodopa use. [, , ]

Dihydroergocryptine

Compound Description: Dihydroergocryptine is an ergot derivative that acts as a dopamine agonist, primarily targeting D2 receptors. It is sometimes used for inhibiting lactation postpartum, particularly in cases where bromocriptine is contraindicated. []

Relevance: Dihydroergocryptine shares a similar mechanism of action with bromocriptine in inhibiting prolactin secretion through dopamine D2 receptor agonism. This makes dihydroergocryptine a potential alternative for specific patient populations or clinical scenarios. []

Pergolide

Compound Description: Pergolide is another ergot derivative that acts as a dopamine agonist, with a higher affinity for D1 receptors compared to bromocriptine. Similar to bromocriptine, pergolide has been investigated as an adjunct therapy to levodopa in managing motor complications associated with Parkinson’s disease. []

Relevance: While both pergolide and bromocriptine are dopamine agonists used in Parkinson's disease, their receptor binding profiles differ. Pergolide's higher affinity for D1 receptors might contribute to its observed efficacy in some studies comparing the two drugs as adjuncts to levodopa. []

Pramipexole

Compound Description: Pramipexole is a non-ergot dopamine agonist that primarily activates D3 receptors, although it also has affinity for D2 receptors. Like bromocriptine, pramipexole is used in the treatment of Parkinson’s disease, both as monotherapy in early stages and as an adjunct to levodopa in advanced stages. []

Relevance: While both pramipexole and bromocriptine are dopamine agonists utilized in Parkinson’s disease, they exhibit different receptor selectivity profiles. Pramipexole's preferential binding to D3 receptors might contribute to distinct clinical effects or side effect profiles compared to bromocriptine. []

Source and Classification

Bromocriptine is derived from ergot alkaloids, which are naturally occurring compounds produced by the fungus Claviceps purpurea. This compound falls under the category of dopamine agonists and is specifically known for its action on the D2 dopamine receptor. It also exhibits interactions with serotonin and adrenergic receptors, making it a versatile agent in pharmacotherapy .

Synthesis Analysis

Bromocriptine can be synthesized through several methods, with one notable approach involving the bromination of ergocryptine using N-bromosuccinimide. The synthesis process typically includes the following steps:

  1. Dissolution: Bromocriptine is dissolved in a suitable solvent such as methanol or dichloromethane.
  2. Bromination: N-bromosuccinimide is added to facilitate bromination at specific positions on the ergocryptine structure.
  3. Precipitation: The reaction mixture is cooled, leading to the formation of bromocriptine as a precipitate.
  4. Purification: The crude product undergoes recrystallization to obtain pure bromocriptine .

Recent advancements have focused on improving yields and minimizing impurities, particularly alpha-ergocryptine, during synthesis. For instance, one method reported yields of up to 95.5% when using methanesulfonic acid in the final step of synthesis .

Molecular Structure Analysis

The molecular structure of bromocriptine features a complex arrangement typical of ergoline derivatives:

  • Core Structure: It consists of a tetracyclic ring system with multiple functional groups including hydroxyl and amide functionalities.
  • Bromination: The presence of a bromine atom at the 2-position contributes to its pharmacological activity.
  • Chirality: Bromocriptine contains several chiral centers, which are critical for its interaction with biological receptors.

The structural formula can be represented as follows:

IUPAC Name (4R,7R)10bromoN[(1S,2S,4R,7S)2hydroxy7(2methylpropyl)5,8dioxo4(propan2yl)3oxa6,9diazatricyclo[7.3.0.02,6]dodecan4yl]6methyl6,11diazatetracyclo[7.6.1.02,7.012,16]hexadeca1(16),2,9,12,14pentaene4carboxamide\text{IUPAC Name }(4R,7R)-10-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),2,9,12,14-pentaene-4-carboxamide

The compound's unique structure allows it to effectively bind to dopamine receptors and exert its therapeutic effects .

Chemical Reactions Analysis

Bromocriptine participates in various chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: Bromocriptine acts as a partial agonist at dopamine D2 receptors while functioning as an antagonist at D1 receptors.
  2. Metabolism: It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4), resulting in various metabolites that may have different pharmacological effects.
  3. Prolactin Inhibition: Bromocriptine inhibits prolactin secretion from lactotrophic cells in the anterior pituitary gland through its dopaminergic activity .

The compound's ability to modulate neurotransmitter release makes it effective in treating conditions associated with hyperprolactinemia and other dopaminergic dysfunctions.

Mechanism of Action

Bromocriptine's mechanism of action involves its selective agonistic effects on D2 dopamine receptors located in various tissues:

  • Parkinson's Disease: By stimulating D2 receptors in the striatum, bromocriptine enhances dopaminergic signaling, alleviating motor symptoms associated with Parkinson's disease.
  • Hyperprolactinemia: Inhibits prolactin release by activating D2 receptors on lactotrophs in the pituitary gland.
  • Acromegaly: Reduces growth hormone secretion through dopaminergic pathways.

The pharmacokinetics reveal that bromocriptine reaches peak plasma concentrations within 1 to 1.5 hours post-administration and exhibits an elimination half-life of approximately 12–14 hours .

Physical and Chemical Properties Analysis

Bromocriptine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Key properties include:

PropertyValue
Molecular Weight654.6 g/mol
Melting PointApproximately 200 °C
Log P (octanol-water partition)3.5
pKaApproximately 9

These properties influence its formulation and administration routes .

Applications

Bromocriptine has diverse applications in clinical medicine:

  1. Treatment of Parkinson's Disease: Alleviates symptoms by enhancing dopaminergic activity.
  2. Management of Hyperprolactinemia: Reduces elevated prolactin levels effectively.
  3. Acromegaly Treatment: Lowers growth hormone levels by acting on pituitary receptors.
  4. Type 2 Diabetes Management: Alters neurotransmitter levels influencing metabolic processes.

Recent studies also suggest potential applications in treating endometrial disorders due to its effects on cellular proliferation and migration .

Properties

CAS Number

25614-03-3

Product Name

Bromocriptine

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C32H40BrN5O5

Molecular Weight

654.6 g/mol

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1

InChI Key

OZVBMTJYIDMWIL-AYFBDAFISA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Solubility

8.58e-02 g/L

Synonyms

2 Bromo alpha ergocryptine
2 Bromo alpha ergokryptine
2 Bromoergocryptine
2 Bromoergocryptine Mesylate
2 Bromoergocryptine Methanesulfonate
2 Bromoergokryptine
2-Bromo-alpha-ergocryptine
2-Bromo-alpha-ergokryptine
2-Bromoergocryptine
2-Bromoergocryptine Mesylate
2-Bromoergocryptine Methanesulfonate
2-Bromoergokryptine
Bromocriptin
Bromocriptine
Bromocriptine Mesylate
Bromocryptin
CB 154
CB-154
CB154
Mesylate, 2-Bromoergocryptine
Mesylate, Bromocriptine
Methanesulfonate, 2-Bromoergocryptine
Parlodel

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.